molecular formula C20H28 B13942116 1,4-Dimethyl-5-octylnaphthalene CAS No. 55000-53-8

1,4-Dimethyl-5-octylnaphthalene

Cat. No.: B13942116
CAS No.: 55000-53-8
M. Wt: 268.4 g/mol
InChI Key: BSKSLVGHMZRDLE-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-octylnaphthalene is an organic compound with the molecular formula C20H28. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1 and 4 positions and an octyl group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-5-octylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-5-octylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dimethyl-5-octylnaphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-octylnaphthalene depends on its specific application. For instance, in biological systems, it may interact with cellular membranes, disrupting their integrity and leading to cell death. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

    1,4-Dimethylnaphthalene: Lacks the octyl group, resulting in different chemical and physical properties.

    1,5-Dimethyl-4-octylnaphthalene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    2,6-Dimethyl-5-octylnaphthalene: Another isomer with distinct properties.

Uniqueness: Its combination of methyl and octyl groups enhances its hydrophobicity and influences its interactions with other molecules .

Properties

CAS No.

55000-53-8

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1,4-dimethyl-5-octylnaphthalene

InChI

InChI=1S/C20H28/c1-4-5-6-7-8-9-11-18-12-10-13-19-16(2)14-15-17(3)20(18)19/h10,12-15H,4-9,11H2,1-3H3

InChI Key

BSKSLVGHMZRDLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C2C(=CC=C(C2=CC=C1)C)C

Origin of Product

United States

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